molecular formula C15H20O4 B8401354 6-Acetoxy-2-hydroxy-2,5,7,8-tetramethylchroman

6-Acetoxy-2-hydroxy-2,5,7,8-tetramethylchroman

Cat. No. B8401354
M. Wt: 264.32 g/mol
InChI Key: ASTNHKNECXYWIV-UHFFFAOYSA-N
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Patent
US03947473

Procedure details

In a dried flask under N2, a suspension of 47.2 (1.10 mol) of 56 percent by weight sodium hydride in mineral oil in 1000 ml of tetrahydrofuran was stirred as 209.4 g (1.15 mol) of trimethyl phosphonoacetate was added over 2.25 hr. The white paste was stirred for 0.25 hr and then a solution of 132.2 g (0.50 mol) of (±)-6-acetoxy-2-hydroxy-2,5,7,8-tetramethylchroman in 1000 ml of tetrahydrofuran was added over 0.50 hr. The pale yellow suspension was stirred at 23°C for 18 hours and then heated at reflux for 4.0 hours. The cooled solutions from two such reactions were stripped of solvent and worked up and dried by the procedure given in Example 1 to give a cloudy red-brown oil containing (±)-methyl (6-acetoxy-2,5,7,8-tetramethylchroman-2-yl)acetate. To a solution of this material in 2000 ml. of ethanol, there was added 2000 ml. of H2O and 240 g. (6.0 mol.) of NaOH. The solution was stirred at 23°C. for 4 hours, washed with petroleum ether (b.p. 30°-60°C.), diluted with 6000 ml. of ice-H2O and acidified by the dropwise addition over 0.50 hour of 600 ml. of concentrated aqueous HCl. The solid was removed by filtration, washed with H2O and crystallized from ethanol-H2O to give (±) -(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)acetic acid as a light tan powder: m.p. 168°-171°C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
47.2
Quantity
1.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two
Quantity
209.4 g
Type
reactant
Reaction Step Three
Quantity
132.2 g
Type
reactant
Reaction Step Four
Quantity
1000 mL
Type
solvent
Reaction Step Four
Name
(±)-methyl (6-acetoxy-2,5,7,8-tetramethylchroman-2-yl)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
6 mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H-].[Na+].COC(CP(OC)(OC)=O)=O.C(OC1C(C)=C2C(=C(C)C=1C)OC(O)(C)CC2)(=O)C.C([O:36][C:37]1[C:38]([CH3:55])=[C:39]2[C:44](=[C:45]([CH3:48])[C:46]=1[CH3:47])[O:43][C:42]([CH2:50][C:51]([O:53]C)=[O:52])([CH3:49])[CH2:41][CH2:40]2)(=O)C.[OH-].[Na+]>O1CCCC1.O.C(O)C>[OH:36][C:37]1[C:38]([CH3:55])=[C:39]2[C:44](=[C:45]([CH3:48])[C:46]=1[CH3:47])[O:43][C:42]([CH2:50][C:51]([OH:53])=[O:52])([CH3:49])[CH2:41][CH2:40]2 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
47.2
Quantity
1.1 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1000 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
209.4 g
Type
reactant
Smiles
COC(=O)CP(=O)(OC)OC
Step Four
Name
Quantity
132.2 g
Type
reactant
Smiles
C(C)(=O)OC=1C(=C2CCC(OC2=C(C1C)C)(C)O)C
Name
Quantity
1000 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
(±)-methyl (6-acetoxy-2,5,7,8-tetramethylchroman-2-yl)acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=1C(=C2CCC(OC2=C(C1C)C)(C)CC(=O)OC)C
Step Six
Name
Quantity
6 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The white paste was stirred for 0.25 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 2.25 hr
Duration
2.25 h
STIRRING
Type
STIRRING
Details
The pale yellow suspension was stirred at 23°C for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4.0 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
dried by the procedure
CUSTOM
Type
CUSTOM
Details
to give a cloudy red-brown oil
STIRRING
Type
STIRRING
Details
The solution was stirred at 23°C. for 4 hours
Duration
4 h
WASH
Type
WASH
Details
washed with petroleum ether (b.p. 30°-60°C.)
ADDITION
Type
ADDITION
Details
diluted with 6000 ml
ADDITION
Type
ADDITION
Details
of ice-H2O and acidified by the dropwise addition over 0.50 hour of 600 ml
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol-H2O

Outcomes

Product
Details
Reaction Time
0.25 h
Name
Type
product
Smiles
OC=1C(=C2CCC(OC2=C(C1C)C)(C)CC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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